Hexarelin is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. [] It was developed as an analog of Growth Hormone-Releasing Peptide-6 (GHRP-6) with the substitution of D-tryptophan with its 2-methyl derivative. [] Hexarelin is primarily recognized for its potent growth hormone (GH)-releasing activity in both humans and various animal models. [, ] It exerts its effects through specific receptors, primarily GHS-R1a, which is also the receptor for the endogenous GHS, ghrelin. [, ]
The synthesis of Hexarelin typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for selective deprotection and coupling of amino acids. Specifically, α- and β-amino γ-lactams may be incorporated into the peptide sequence to enhance selectivity and potency by restricting conformational mobility .
Key parameters during synthesis include:
Hexarelin has a molecular formula of C₄₇H₅₈N₁₂O₆ and a molar mass of approximately 887.059 g/mol . Its structure consists of six amino acids that contribute to its biological activity. The presence of D-amino acids in the sequence enhances resistance to enzymatic degradation, improving its pharmacokinetic properties.
The three-dimensional conformation of Hexarelin plays a critical role in its interaction with GHSR. Structural studies suggest that the peptide adopts a specific conformation that mimics ghrelin, allowing it to effectively bind to and activate the receptor .
Hexarelin primarily engages in biochemical reactions involving receptor binding and subsequent signaling pathways. Upon administration, it binds to GHSR located in the hypothalamus and pituitary gland, leading to increased release of growth hormone. The activation of this receptor triggers a cascade of intracellular signaling pathways, including those involving phospholipase C and protein kinase C, ultimately resulting in enhanced secretion of growth hormone into circulation .
In addition to its primary action on growth hormone release, Hexarelin has been shown to stimulate the hypothalamo-pituitary-adrenal axis, leading to increased levels of adrenocorticotropic hormone and cortisol in certain experimental settings .
Hexarelin exerts its effects primarily through agonistic action on GHSR. When Hexarelin binds to this receptor, it induces conformational changes that activate intracellular signaling cascades. This results in:
Hexarelin is characterized by several physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₄₇H₅₈N₁₂O₆ |
Molar Mass | 887.059 g/mol |
Elimination Half-life | ~55 minutes |
Hexarelin has been investigated for various scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3